

The Trifluoromethyl Quinoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol
Cat. No.:	B1373254

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of the trifluoromethyl (CF₃) group onto this framework has ushered in a new era of drug discovery, yielding derivatives with enhanced potency, metabolic stability, and bioavailability. This technical guide provides a comprehensive exploration of trifluoromethyl quinoline derivatives, delving into their synthesis, multifaceted biological activities, and the intricate molecular mechanisms that underpin their therapeutic potential. We will examine their significant roles as antimalarial, anticancer, antiviral, antibacterial, antifungal, and neuroprotective agents, supported by detailed experimental protocols, comparative quantitative data, and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering a blend of established knowledge and recent advancements in this dynamic field of medicinal chemistry.

Introduction: The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group has become a cornerstone of modern drug design due to its unique electronic properties and steric profile. Its high electronegativity and lipophilicity significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. When appended to the quinoline scaffold, the CF₃ group can:

- Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, prolonging the *in vivo* half-life of the drug.[\[1\]](#)
- Increase Lipophilicity: This property can improve membrane permeability and cellular uptake, leading to better bioavailability.[\[1\]](#)
- Modulate pKa: The electron-withdrawing nature of the CF₃ group can alter the basicity of the quinoline nitrogen, influencing drug-receptor interactions and solubility.
- Improve Binding Affinity: The CF₃ group can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

These advantageous properties have propelled the development of a diverse array of trifluoromethyl quinoline derivatives with significant therapeutic promise across various disease areas.

Synthetic Strategies for Trifluoromethyl Quinolines

The construction of the trifluoromethyl-substituted quinoline core can be achieved through several classical and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a robust method for preparing 4-hydroxyquinolines, which can be further functionalized. The reaction involves the condensation of an aniline with a β -ketoester, followed by a high-temperature cyclization.[\[2\]](#)[\[3\]](#)

- Condensation: A mixture of 4-methylaniline (p-toluidine) and ethyl 4,4,4-trifluoroacetoacetate is heated to form the corresponding β -aminoacrylate intermediate.

- Cyclization: The intermediate is heated in a high-boiling inert solvent, such as mineral oil or Dowtherm A, at approximately 250°C to induce thermal cyclization, yielding the 4-hydroxyquinoline product.[2][4]

Skraup-Doebner-Von Miller Synthesis

The Skraup synthesis is a classic method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5][6] A modification of this, the Doebner-von Miller reaction, allows for the synthesis of 2-substituted quinolines. Condensation of α,β -unsaturated trifluoromethyl ketones with anilines can afford 2-trifluoromethyl quinolines. [7]

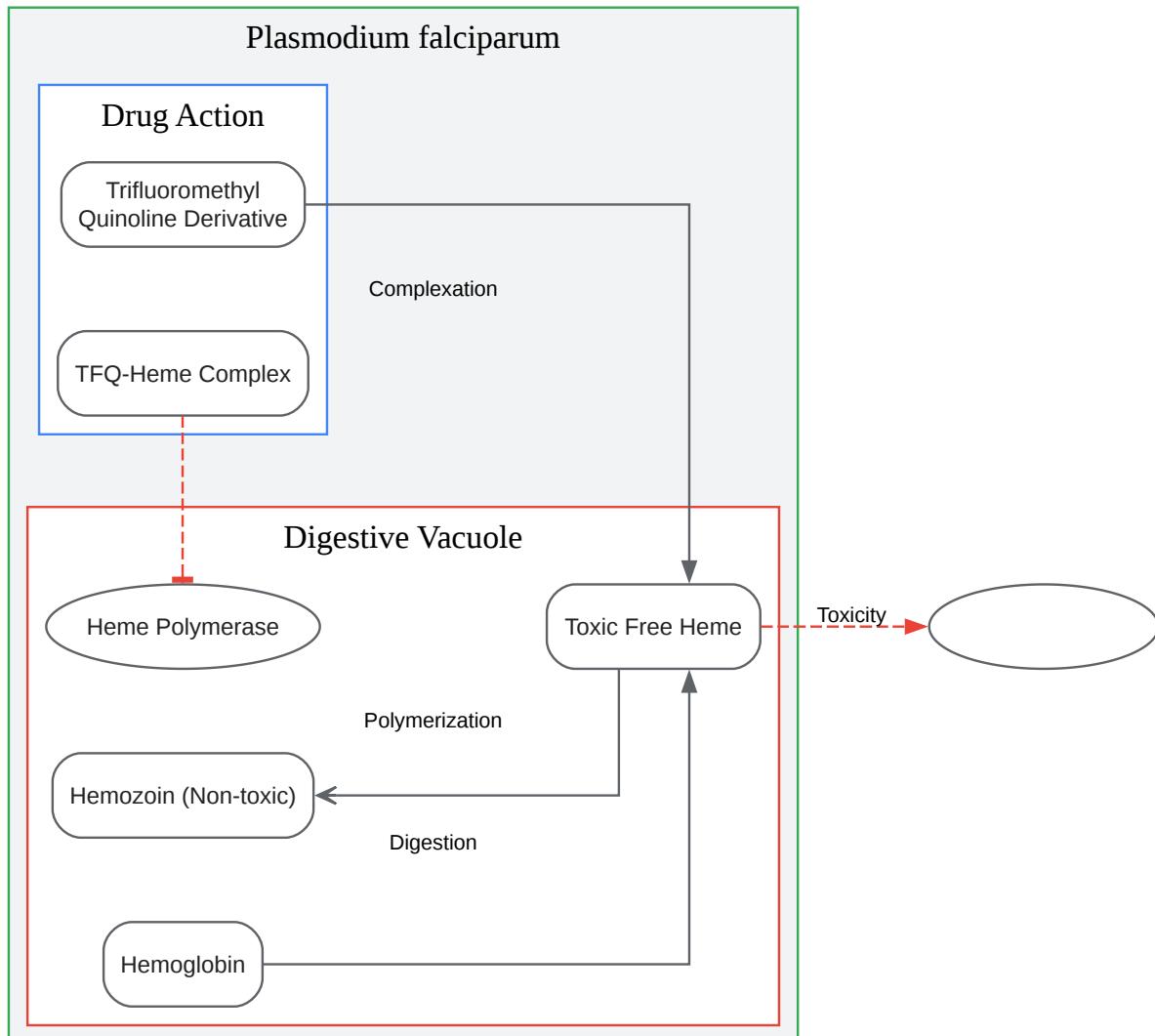
- Reaction Setup: To a mixture of a trifluoromethyl-substituted aniline in a suitable solvent, add glycerol and a strong acid catalyst (e.g., sulfuric acid).
- Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as nitrobenzene or arsenic acid, to the reaction mixture.
- Heating: Heat the reaction mixture to promote the cyclization and aromatization steps.
- Work-up and Purification: After completion of the reaction, the mixture is neutralized, and the product is extracted and purified by chromatography or recrystallization.

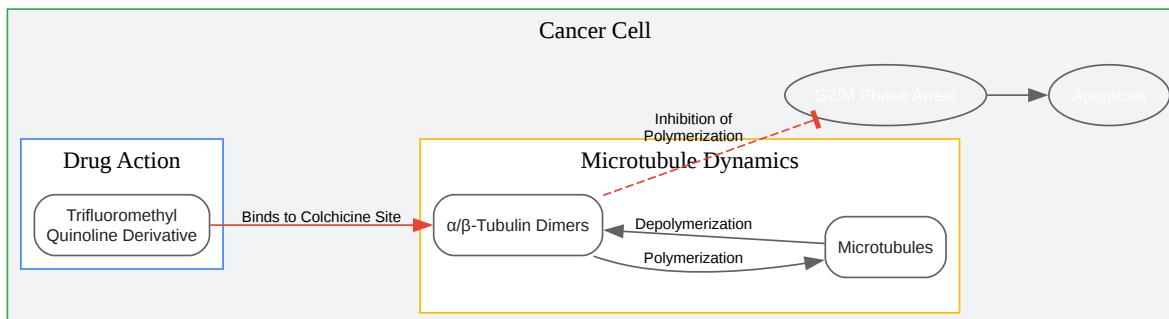
Microwave-Assisted Synthesis

Modern synthetic techniques, such as microwave irradiation, have been employed to significantly reduce reaction times and improve yields in quinoline synthesis.

- Reaction Mixture: In a microwave-safe vial, combine the aniline and diethyl ethoxymethylenemalonate.
- Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to the desired temperature for a specified time.
- Isolation: After cooling, the precipitated product is filtered, washed, and dried.

Diverse Biological Activities of Trifluoromethyl Quinoline Derivatives


The trifluoromethyl quinoline scaffold has demonstrated remarkable versatility, exhibiting a broad spectrum of biological activities.


Antimalarial Activity

Quinolines have a long and storied history in the fight against malaria, with quinine and chloroquine being cornerstone therapies for decades. Trifluoromethyl derivatives, such as mefloquine, have been developed to combat drug-resistant strains of *Plasmodium falciparum*.

Mechanism of Action: The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.^{[8][9]} During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline derivatives are believed to interfere with this process by forming a complex with heme, preventing its detoxification and leading to parasite death.^{[8][10][11]}

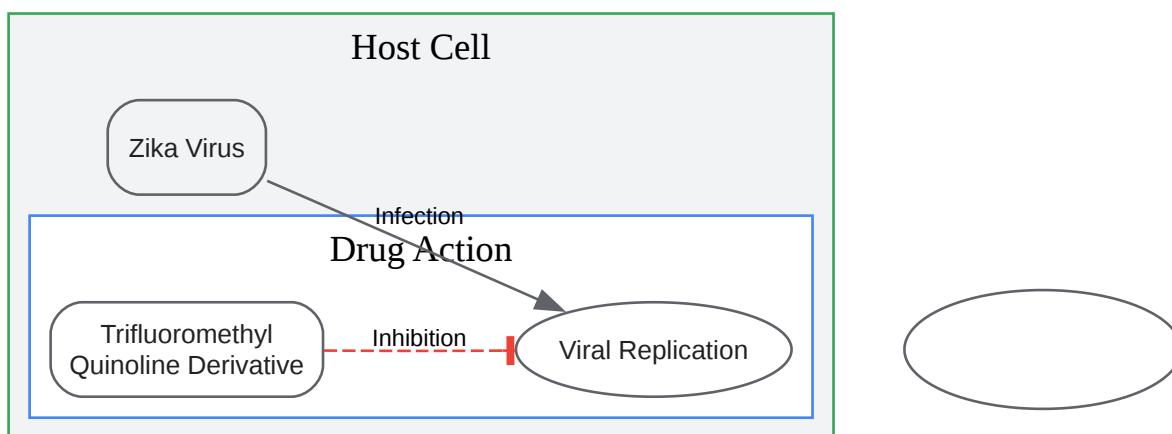
DOT Script for Antimalarial Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

The quinoline scaffold is a common feature in many kinase inhibitors. Trifluoromethyl quinoline derivatives have been developed as potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as serum and glucocorticoid-regulated kinase 1 (SGK1). [12]

Table 2: Anticancer Activity of Selected Trifluoromethyl Quinoline Derivatives


Compound	Cancer Cell Line	IC50 (μM)	Reference
2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methyleneketone	HL-60 (Leukemia)	10 ± 2.5	[13]
Compound 8b (2-anilinoquinoline derivative)	PC3 (Prostate)	Not specified, but potent	[12]

Antiviral Activity

Recent studies have highlighted the potential of trifluoromethyl quinoline derivatives as antiviral agents, particularly against emerging viral threats like the Zika virus (ZIKV).

Mechanism of Action: Some trifluoromethyl quinoline derivatives have been shown to inhibit the replication of ZIKV. [14] While the exact mechanism is still under investigation, it is hypothesized that these compounds may target viral enzymes essential for replication, such as the NS5 RNA-dependent RNA polymerase, or interfere with other stages of the viral life cycle, such as autophagy. [14][15][16]

DOT Script for Antiviral Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antiviral action against Zika virus.

Antibacterial and Antifungal Activities

Trifluoromethyl quinoline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Antibacterial Activity: Certain derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). [17]

Antifungal Activity: Halogenated quinoline analogues have exhibited antifungal activity against pathogenic yeasts such as *Candida albicans* and *Cryptococcus neoformans*. [18] Table 3: Antibacterial and Antifungal Activity of Selected Trifluoromethyl Quinoline Derivatives

Compound	Pathogen	MIC (μ g/mL)	Reference
4-amino-6-ether-substituted quinoline derivative 2	MRSA	3.0	[17]
Quinoline-2-one derivative 6c	MRSA	0.75	[19]
Fluorinated quinoline analog 2g	Rhizoctonia solani	>80% inhibition at 50 μ g/mL	[20] [21]
Fluorinated chalcone B3	Candida albicans	Potent	[22]

Neuroprotective Activity

There is growing interest in the potential of quinoline derivatives for the treatment of neurodegenerative diseases. While research in this area for trifluoromethyl quinolines is still emerging, related quinoline compounds have shown promise.

Mechanism of Action: One potential mechanism is the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethyl quinoline derivatives is highly dependent on the position and nature of substituents on the quinoline ring.

- **Position of the Trifluoromethyl Group:** The placement of the CF₃ group at different positions on the quinoline ring can significantly impact activity. For instance, in some antimalarial compounds, a 2,8-bis(trifluoromethyl) substitution pattern is associated with enhanced potency. [\[23\]*](#)
- **Substituents at the 4-position:** The nature of the substituent at the 4-position is often critical for activity. For example, 4-aminoquinolines are a well-established class of antimalarials, and modifications to the amino side chain can modulate potency and pharmacokinetic properties.

- Other Substituents: The introduction of other functional groups, such as halogens or methoxy groups, at various positions can fine-tune the electronic and steric properties of the molecule, leading to improved activity and selectivity. For example, in some antimalarial quinolones, 6-chloro and 7-methoxy moieties have been identified as important pharmacophores. [24]

Pharmacokinetics and Clinical Development

The incorporation of the trifluoromethyl group generally imparts favorable pharmacokinetic properties, including enhanced metabolic stability and oral bioavailability. [1] However, the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a given derivative will depend on the interplay of all its structural features.

While many trifluoromethyl quinoline derivatives have shown promising preclinical activity, their progression into clinical trials is an ongoing area of research. Some quinoline-based drugs are already in clinical use for various indications, and it is anticipated that novel trifluoromethyl derivatives will continue to enter the clinical pipeline. For instance, certain quinoline derivatives have been evaluated in clinical trials for cancer. [25]

Future Perspectives and Conclusion

Trifluoromethyl quinoline derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The strategic incorporation of the trifluoromethyl group has consistently led to the discovery of potent and metabolically robust drug candidates with a wide range of therapeutic applications.

Future research in this area will likely focus on:

- Rational Design: Utilizing computational modeling and structure-based drug design to develop more potent and selective inhibitors for specific biological targets.
- Exploration of New Therapeutic Areas: Investigating the potential of trifluoromethyl quinoline derivatives for other diseases, such as inflammatory and metabolic disorders.
- Combination Therapies: Evaluating the efficacy of these derivatives in combination with other therapeutic agents to overcome drug resistance and enhance therapeutic outcomes.

- Advanced Synthetic Methodologies: Developing more efficient, scalable, and environmentally friendly synthetic routes to access a wider diversity of trifluoromethyl quinoline analogues.

In conclusion, the trifluoromethyl quinoline scaffold is a testament to the power of strategic molecular design in medicinal chemistry. The wealth of preclinical data, coupled with the proven clinical utility of related quinoline-based drugs, strongly suggests that this privileged motif will continue to be a rich source of innovative therapeutics for years to come.

References

- Kgokong, J. L., Matsabisa, G. M., & Breytenbach, J. C. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. *Arzneimittelforschung*, 51(2), 163–168.
- de Souza, M. V. N., Pais, K. C., & Kaiser, C. R. (2014). The Development of Novel Compounds Against Malaria: Quinolines, Triazolopyridines, Pyrazolopyridines and Pyrazolopyrimidines. *Mini-reviews in medicinal chemistry*, 14(12), 1029–1043.
- Li, X., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. *ACS omega*, 2(10), 7137–7145.
- Sharma, P., & Kumar, V. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. *International Journal of Chemical Studies*, 12(1), 1-8.
- Mishra, A., et al. (2021). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. *Molecules*, 26(11), 3169.
- Kim, J. S., et al. (1998). Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline with potent anti-ulcer effect. *Arzneimittelforschung*, 48(12), 1168–1171.
- Various Authors. (n.d.). IC 50 values of some derivatives compound of chloroquine against *Plasmodium falciparum*.
- BenchChem. (2025). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem.
- Rocaboy, M., et al. (2021). Novel Nonnucleoside Inhibitors of Zika Virus Polymerase Identified through the Screening of an Open Library of Antikinetoplastid. *mBio*, 12(5), e01890-21.
- Sahu, S., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. *ChemMedChem*, 17(2), e202100547.

- Egan, T. J. (2008). Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. *Journal of medicinal chemistry*, 51(24), 7839–7851.
- Jia, Q., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. *Molecules*, 28(8), 3373.
- Zou, Y., et al. (2024). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. *European journal of medicinal chemistry*, 263, 115951.
- Kocyigit, U. M., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. *ACS omega*, 7(51), 48118–48130.
- Li, Y., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. *Journal of enzyme inhibition and medicinal chemistry*, 38(1), 2155815.
- Gorka, A. P., et al. (2014). Insights into the Role of Heme in the Mechanism of Action of Antimalarials. *ACS chemical biology*, 9(1), 128–139.
- Mital, A., Negi, V. S., & Ramachandran, U. (2006).
- Mao, M., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. *Medicinal Chemistry Research*, 33(1), 1-16.
- Gopu, C., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. *ChemMedChem*, 17(2), e202100547.
- Wang, X., et al. (2017). Synthesis of 2-Trifluoromethyl Quinolines from α,β -Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup–Doebner–Von Miller Synthesis. *Organic letters*, 19(16), 4335–4338.
- BEI Resources. (2024). In vitro antimalarial susceptibility profile of *Plasmodium falciparum* isolates in the BEI Resources repository. *Malaria World*.
- Loganathan, K. J. C., et al. (2025). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. *ChemistrySelect*, 10(1), e202404015.
- Jia, Q., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. *Molecules*, 28(8), 3373.
- Murithi, J. M., et al. (2022). Quinolines interfere with heme-mediated activation of artemisinins. *eLife*, 11, e75962.
- Olafson, K. N., et al. (2017). Quinolines block every step of malaria heme crystal growth. *Proceedings of the National Academy of Sciences*, 114(29), 7545–7550.
- Gundu, C., et al. (2021). Novel quinoline substituted autophagy inhibitors attenuate Zika virus replication in ocular cells. *Biochemical pharmacology*, 192, 114704.
- Romero, A. H. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. *Topics in current chemistry (Cham)*, 377(2), 9.

- El Kazzi, P., et al. (2020). Non-nucleoside Inhibitors of Zika Virus RNA-Dependent RNA Polymerase. *Journal of virology*, 94(22), e00891-20.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
- Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. *Journal of biomolecular structure & dynamics*, 41(19), 9723–9739.
- Zhou, G., et al. (2020). Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one. *Bioorganic chemistry*, 104, 104205.
- Li, Y., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. *Journal of enzyme inhibition and medicinal chemistry*, 38(1), 2155815.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Stanton, R. A., & Wandinger, S. K. (2021). Molecular Features of the Interaction of Colchicine and Related Structures with Tubulin. *International journal of molecular sciences*, 22(8), 3939.
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines. BenchChem.
- Zhou, G., et al. (2020). Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one. *Bioorganic chemistry*, 104, 104205.
- Kgokong, J. L., & Breytenbach, J. C. (2001). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. *European journal of pharmaceutical sciences*, 12(4), 363–368.
- Wikipedia. (n.d.). Skraup reaction.
- Gahir, J., et al. (2021). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against *Candida albicans* and *Cryptococcus neoformans*. *Journal of medical microbiology*, 70(10), 001444.
- Al-Ostath, A. I., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. *Applied microbiology and biotechnology*, 107(23), 7127–7139.
- Linares, A. R., et al. (2019). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. *Bioorganic chemistry*, 83, 337–344.
- Iacobazzi, D., et al. (2020).
- Yadav, A., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. *ACS omega*, 8(35), 31839–31850.
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. *Organic Syntheses, Coll. Vol. 1*, p.478 (1941); *Vol. 1*, p.75 (1921).

- Archana, K. S., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. *Archiv der Pharmazie*, 353(12), e2000216.
- Cox, L. D., et al. (2019). Total Synthesis of Waltherione F and Analogs. *The Journal of organic chemistry*, 84(15), 9545–9552.
- Manske, R. H. F., & Kulka, M. (1949). The Skraup Synthesis of Quinolines. *Organic Reactions*, 7, 59-99.
- Kumar, G. S., et al. (2020).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemijournal.com [chemijournal.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]
- 12. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel quinoline substituted autophagy inhibitors attenuate Zika virus replication in ocular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]
- 16. Non-nucleoside Inhibitors of Zika Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against *Candida albicans* and *Cryptococcus neoformans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Trifluoromethyl Quinoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1373254#trifluoromethyl-quinoline-derivatives-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com